![molecular formula C19H15N5O3S2 B3000220 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-59-9](/img/structure/B3000220.png)

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

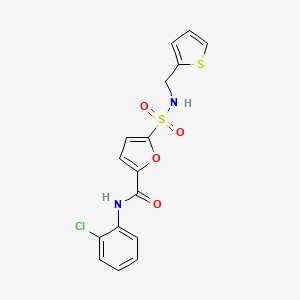

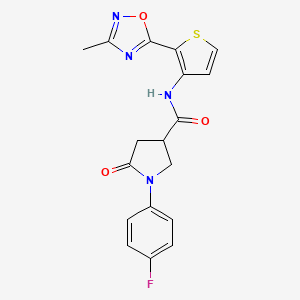

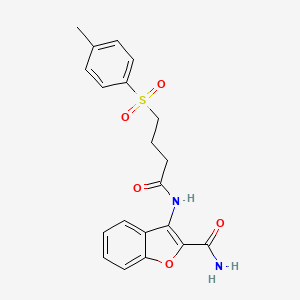

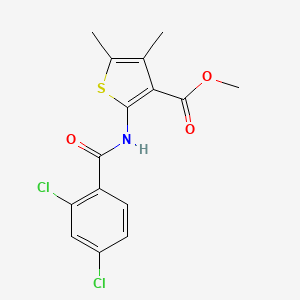

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been explored in the context of developing new selective class III agents for cardiac electrophysiological activity. The process involves the creation of compounds with the 1H-imidazol-1-yl moiety, which has been identified as a viable alternative to the methylsulfonylamino group for inducing class III electrophysiological activity. One such compound, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, demonstrated comparable potency and efficacy to sematilide, a clinically trialed selective class III agent .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for their biological activity. In the case of the N-substituted imidazolylbenzamides, the presence of the 1H-imidazol-1-yl group is significant for the desired electrophysiological effects. The structural variations, such as the substitution of hydrogen, chlorine, ethoxy, or methoxycarbonyl groups at specific positions on the benzimidazole derivatives, have been shown to influence the antiprotozoal activity of these compounds, with some derivatives exhibiting nanomolar IC50 values against protozoa .

Chemical Reactions Analysis

The reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water represents a "green" synthesis approach for the production of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. This method adheres to green chemistry principles, offering nearly quantitative yields and utilizing water as the optimal reaction medium. Such reactions are important for the development of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these synthesized compounds are closely related to their biological activities. For instance, the solubility of N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride in water and its subsequent bioavailability are essential for its in vivo efficacy in models of reentrant arrhythmias. Similarly, the lipophilicity and stability of the benzimidazole derivatives are important for their antiprotozoal activity, as these properties can affect the compounds' ability to penetrate cell membranes and reach their targets within protozoan cells .

Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry Research on compounds structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has provided insights into structure-activity relationships within medicinal chemistry. For example, the study of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed the importance of heterocyclic analogues as alternatives to benzothiazole rings, aiming to improve metabolic stability. This work highlights the critical role of structural modification in enhancing drug efficacy and reducing metabolic deactivation (Stec et al., 2011).

Antimicrobial Activity Another significant area of application is the development of anti-Helicobacter pylori agents. Derivatives based on a similar scaffold have shown potent and selective activities against this gastric pathogen, demonstrating the potential of such compounds in addressing antibiotic resistance and enhancing treatment options for H. pylori infections (Carcanague et al., 2002).

Electrophysiological Activity The cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the chemical structure , has been explored for their potential as class III agents. This research underlines the therapeutic prospects of such compounds in managing arrhythmias and enhancing cardiac safety profiles (Morgan et al., 1990).

Antiparasitic Bioactivity Research into imidazole derivatives, including those akin to N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, has unveiled their significant antiparasitic bioactivity. These studies suggest potential therapeutic applications against parasitic infections, offering a foundation for developing new antiparasitic agents (Hernández-Núñez et al., 2009).

Drug Metabolizing Enzyme Induction Investigations into compounds like albendazole, which shares functional groups with the compound , have provided insights into how certain drugs can induce liver drug-metabolizing enzymes. This research is crucial for understanding drug interactions and optimizing pharmacotherapy (Souhaili-el Amri et al., 1988).

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S2/c1-12-2-7-15-16(10-12)29-18(21-15)22-17(25)11-28-19-20-8-9-23(19)13-3-5-14(6-4-13)24(26)27/h2-10H,11H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWCRIVUUHEKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)